molecular formula C11H14ClNO B14159933 (2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine CAS No. 1228557-15-0

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine

Cat. No.: B14159933
CAS No.: 1228557-15-0
M. Wt: 211.69 g/mol
InChI Key: ICPVCIRAZRJSSN-SNVBAGLBSA-N
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Description

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and ®-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The aldehyde group of 5-chloro-2-methoxybenzaldehyde is reacted with ®-pyrrolidine-2-carboxylic acid under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(5-bromo-2-methoxyphenyl)pyrrolidine
  • (2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine
  • (2R)-2-(5-chloro-2-ethoxyphenyl)pyrrolidine

Uniqueness

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1228557-15-0

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

(2R)-2-(5-chloro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14ClNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m1/s1

InChI Key

ICPVCIRAZRJSSN-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@H]2CCCN2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2CCCN2

Origin of Product

United States

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